[(1-methyl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine
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Overview
Description
(1-methyl-1H-pyrrol-2-yl)methylamine , also known by its IUPAC name 1-(1-methyl-1H-pyrrol-2-yl)-2-(thiophen-2-ylmethyl)amine , is a heterocyclic organic compound . Its molecular formula is C₇H₉NO , and its molecular weight is approximately 123.15 g/mol . The compound features a pyrrole ring (with a methyl substituent) and a thiophene ring (with a methylamine substituent). Let’s explore its various facets:
Synthesis Analysis
The synthesis of (1-methyl-1H-pyrrol-2-yl)methylamine involves the condensation of 1-methylpyrrole with 2-acetylthiophene . This reaction leads to the formation of the desired compound, which can be further purified and characterized .
Molecular Structure Analysis
Chemical Reactions Analysis
Scientific Research Applications
Nitrogen-Containing Compounds in Pharmaceutical and Environmental Research
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Hazardous Compounds : Nitrogen-containing compounds, including amines and dyes, are widely used in various industries and are known for their persistence against conventional degradation processes. Advanced oxidation processes (AOPs) have shown efficacy in mineralizing these compounds, enhancing treatment schemes' overall efficiency. This review emphasizes the degradation efficiencies, mechanisms, and process parameters influencing AOPs' effectiveness against nitrogen-containing compounds (Bhat & Gogate, 2021).
Recyclable Copper Catalyst Systems for C-N Bond Forming Reactions : This review discusses recyclable protocols for C–N bond formation involving aromatic, heterocyclic, and aliphatic amines with aryl halides and arylboronic acids using copper-mediated systems. Such developments in catalyst systems are crucial for sustainable organic synthesis, potentially relevant for compounds like "[(1-methyl-1H-pyrrol-2-yl)methylamine]" (Kantam et al., 2013).
PFAS Removal by Amine-Functionalized Sorbents : This study highlights the use of amine-containing sorbents for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The removal mechanism relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology, offering insights into potential applications of nitrogen-containing compounds in environmental remediation (Ateia et al., 2019).
Equilibrium Studies on Pd(II)–Amine Complexes : This review focuses on the equilibrium studies of Pd(II) complexes with amines and their relevance to antitumor activity. It covers the synthesis, characterization, and complex formation equilibria of Pd(amine)2+ complexes with bio-relevant ligands, providing a foundation for understanding the potential medicinal applications of compounds like "[(1-methyl-1H-pyrrol-2-yl)methylamine]" (Shoukry & van Eldik, 2023).
Properties
IUPAC Name |
1-(1-methylpyrrol-2-yl)-N-(thiophen-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-13-6-2-4-10(13)8-12-9-11-5-3-7-14-11/h2-7,12H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLOWNYORDYFBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.